Home > Products > Screening Compounds P17092 > N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide -

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Catalog Number: EVT-5536469
CAS Number:
Molecular Formula: C17H20F3N5OS
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties [ [], [], [], [], [] ].

Applications
  • Anticancer Activity: The compound may exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further investigation as a potential anticancer agent. [ [], [], [], [], [] ].
  • Antimicrobial Activity: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide could display antimicrobial activity against bacteria or fungi, potentially leading to the development of new antimicrobial drugs. [ [], [], [], [], [] ].
  • Anti-inflammatory and Analgesic Effects: The compound might possess anti-inflammatory and analgesic properties, offering potential for research into new drugs for treating pain and inflammation. [ [], [] ].

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This compound is a derivative of 1,3,4-thiadiazole and exhibits promising anticancer activity. In a study comparing its cytotoxicity against different cancer cell lines, it showed superior activity against MDA breast cancer cells (IC50 = 9 μM) compared to PC3 prostate cancer and U87 glioblastoma cells. This potency was even higher than that of the reference drug imatinib (IC50 = 20 μM). []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and evaluated for their in vitro anticancer activity against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines. Among them, compounds with 3-chloro and 4-chloro substitutions on the phenyl ring (4b and 4c) displayed the best caspase activation, particularly enhancing the activity of caspases 3 and 9 in the MCF7 cell line, indicating their potential as apoptosis inducers. []

Relevance: This series shares the core 1,3,4-thiadiazole structure and the trifluoromethyl group with the target compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. While both series explore modifications on the phenyl ring, they differ in the presence of the acetamide linker directly attached to the thiadiazole in this series, whereas the target compound has a piperazine ring between these two moieties.

N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide Derivatives

Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and evaluated for their potential anticancer activity and apoptosis induction. They were tested against PC3 (prostate carcinoma), HT-29 (human colon adenocarcinoma), and SKNMC (neuroblastoma) cell lines using the MTT assay and compared to doxorubicin as a reference drug. Some derivatives with chlorine, bromine, methyl, and fluorine substituents at the para position of the phenyl ring showed particularly potent activity, even surpassing that of doxorubicin. []

Relevance: This series, like the target compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, features the 1,3,4-thiadiazole core and a trifluoromethyl group. The key difference lies in the presence of a 2-oxo-2-aminoethyl linker connected to the thiadiazole in this series, while the target compound incorporates a piperazine ring in that position. Both series explore modifications on the phenyl ring to enhance anticancer activity.

5-aryl/heterylidene Substituted 2-imino-4-thiazolidinones Possessing 1,3,4-thiadiazole Moiety

Compound Description: This series of compounds combines 1,3,4-thiadiazole and 2-iminothiazolidinone rings and was evaluated for antitrypanosomal activity against T. brucei gambience (Feo strain). Derivatives with an S-allyl group at position 5 of the thiadiazole cycle exhibited potent antitrypanosomal activity with IC50 values ranging from 7.3 to 12.8 µM. []

Relevance: This series shares the core 1,3,4-thiadiazole structure with the target compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. The key difference is the presence of the 2-iminothiazolidinone ring and various 5-aryl/heterylidene substituents in this series, whereas the target compound features a piperazine ring connected to an acetamide linker. Despite the structural differences, both series explore the potential of 1,3,4-thiadiazole derivatives for various biological activities.

Properties

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Molecular Formula

C17H20F3N5OS

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C17H20F3N5OS/c1-2-15-22-23-16(27-15)21-14(26)11-24-6-8-25(9-7-24)13-5-3-4-12(10-13)17(18,19)20/h3-5,10H,2,6-9,11H2,1H3,(H,21,23,26)

InChI Key

HNZVGGPJGYOSIT-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.